molecular formula C9H11N5O2 B5403881 N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

Cat. No. B5403881
M. Wt: 221.22 g/mol
InChI Key: MVOSTMRQXMEVCZ-UHFFFAOYSA-N
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Description

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide, also known as HDMP, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. HDMP has been synthesized using different methods and has shown promising results in scientific research applications.

Mechanism of Action

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide acts as a positive allosteric modulator of GABA-A receptors by binding to a specific site on the receptor and increasing the affinity of GABA for the receptor. This results in an increase in the activity of the receptor, leading to anxiolytic and anticonvulsant effects. In cancer cells, N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide induces apoptosis by activating the caspase cascade and suppressing the expression of anti-apoptotic proteins. N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects:
N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to inhibit the growth of cancer cells and suppress angiogenesis. In addition, N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to have minimal toxicity in animal models.

Advantages and Limitations for Lab Experiments

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide is a versatile compound that can be used in various lab experiments. Its high purity and low toxicity make it an ideal compound for in vitro and in vivo studies. However, its solubility in aqueous solutions is limited, which can pose a challenge in some experiments.

Future Directions

There are several future directions for N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide research, including:
1. Design and synthesis of new N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide derivatives with improved pharmacological properties.
2. Investigation of the potential of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide as a therapeutic agent for anxiety and epilepsy.
3. Development of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide-based drugs for the treatment of cancer.
4. Investigation of the mechanism of action of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide on GABA-A receptors and cancer cells.
5. Exploration of the potential of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide as a scaffold for the design of new compounds with therapeutic applications.
Conclusion:
N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide is a promising compound with potential applications in various fields, including neuroscience, cancer research, and drug discovery. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide and its derivatives as therapeutic agents.

Synthesis Methods

There are several methods for synthesizing N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide, including the reaction of 5,6-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxylic acid with hydroxylamine hydrochloride and acetic anhydride. Another method involves the reaction of 5,6-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxylic acid with hydroxylamine-O-sulfonic acid and acetic anhydride. Both methods have been reported to yield N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide with high purity.

Scientific Research Applications

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to act as a positive allosteric modulator of GABA-A receptors, which are important targets for the treatment of anxiety and epilepsy. In cancer research, N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In drug discovery, N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been used as a scaffold for the design of new compounds with potential therapeutic applications.

properties

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-4-5(2)10-9-12-8(11-6(3)15)13-14(9)7(4)16/h1-3H3,(H2,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOSTMRQXMEVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

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